molecular formula C10H15Cl2N3O B13028163 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol

2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol

Cat. No.: B13028163
M. Wt: 264.15 g/mol
InChI Key: UCBDCNPQYMEFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with two chlorine atoms and an amino group, linked to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under controlled conditions.

    Chlorination: The pyridazine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.

    Amination: The chlorinated pyridazine is reacted with an appropriate amine, such as 3,3-dimethylbutan-1-amine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, ROH in alcohol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylpentanoic acid
  • 3,6-Dichloropyridazine
  • 2-Amino-3,3-dimethylbutan-1-ol

Uniqueness

Compared to similar compounds, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol stands out due to its specific substitution pattern and the presence of both chlorine atoms and an amino group on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

2-[(3,6-dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C10H15Cl2N3O/c1-10(2,3)7(5-16)13-6-4-8(11)14-15-9(6)12/h4,7,16H,5H2,1-3H3,(H,13,14)

InChI Key

UCBDCNPQYMEFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CO)NC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.